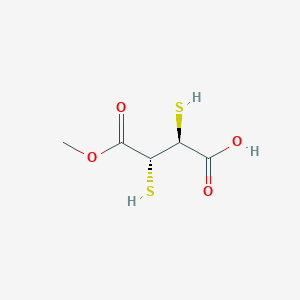
Rel-(2R,3S)-2,3-dimercapto-4-methoxy-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-(2R,3S)-2,3-dimercapto-4-methoxy-4-oxobutanoic acid is a chemical compound known for its unique structure and properties It is a derivative of butanedioic acid, featuring two mercapto groups and a monomethyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(2R,3S)-2,3-dimercapto-4-methoxy-4-oxobutanoic acid typically involves the esterification of 2,3-dimercaptobutanedioic acid with methanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Commonly used acids include sulfuric acid or hydrochloric acid as catalysts. The reaction mixture is refluxed to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
Rel-(2R,3S)-2,3-dimercapto-4-methoxy-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The mercapto groups can be oxidized to form disulfides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The mercapto groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the mercapto groups.
Major Products Formed
Oxidation: Disulfides are formed as major products.
Reduction: The corresponding alcohol is produced.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, Rel-(2R,3S)-2,3-dimercapto-4-methoxy-4-oxobutanoic acid is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a chelating agent. It can bind to heavy metals, making it useful in detoxification processes.
Medicine
In medicine, this compound is explored for its therapeutic potential in treating heavy metal poisoning. Its ability to form stable complexes with metals can help in their removal from the body.
Industry
Industrially, this compound is used in the production of various chemicals and materials. Its unique properties make it suitable for applications in material science and catalysis.
作用機序
The mechanism of action of Rel-(2R,3S)-2,3-dimercapto-4-methoxy-4-oxobutanoic acid involves its ability to form strong chelates with metal ions. The mercapto groups interact with metal ions, forming stable complexes that can be excreted from the body. This chelation process is crucial in its application as a detoxifying agent.
類似化合物との比較
Similar Compounds
- Butanedioic acid, 2,3-dimercapto-, (2R,3S)-rel-
- Butanedioic acid, 2,3-dimercapto-, (R,S)-Isomer**
Comparison
Compared to other similar compounds, Rel-(2R,3S)-2,3-dimercapto-4-methoxy-4-oxobutanoic acid is unique due to its monomethyl ester group. This structural difference can influence its reactivity and binding affinity with metal ions, making it a more effective chelating agent in certain applications.
特性
CAS番号 |
73618-85-6 |
|---|---|
分子式 |
C5H8O4S2 |
分子量 |
196.2 g/mol |
IUPAC名 |
(2S,3R)-4-methoxy-4-oxo-2,3-bis(sulfanyl)butanoic acid |
InChI |
InChI=1S/C5H8O4S2/c1-9-5(8)3(11)2(10)4(6)7/h2-3,10-11H,1H3,(H,6,7)/t2-,3+/m1/s1 |
InChIキー |
GELAOSIUBCMYGY-GBXIJSLDSA-N |
SMILES |
COC(=O)C(C(C(=O)O)S)S |
異性体SMILES |
COC(=O)[C@H]([C@H](C(=O)O)S)S |
正規SMILES |
COC(=O)C(C(C(=O)O)S)S |
同義語 |
dimercaptosuccinic acid monomethyl ester dimercaptosuccinic acid monomethyl ester, (R*,R*)-(+-)-isomer dimercaptosuccinic acid monomethyl ester, lead salt MoMe-DMSA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















